molecular formula C24H50S2 B3025605 Di-tert-dodecyl disulfide CAS No. 440659-94-9

Di-tert-dodecyl disulfide

Cat. No. B3025605
CAS RN: 440659-94-9
M. Wt: 402.8 g/mol
InChI Key: LEDIWWJKWAMGLD-UHFFFAOYSA-N
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Description

Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol . It has a role as a human metabolite . It is a pale yellow liquid with a very slight odor .


Molecular Structure Analysis

The molecular formula of Di-tert-dodecyl disulfide is C24H50S2 . It has an average mass of 402.784 Da and a monoisotopic mass of 402.335388 Da .


Physical And Chemical Properties Analysis

Di-tert-dodecyl disulfide has a boiling point of 321 °C and a flash point of 118 °C . Its specific gravity at 20°C is 0.91 and its refractive index is 1.49 . It is sensitive to moisture .

Scientific Research Applications

Tribochemical Reactions and Surface Chemistry

Di-tert-dodecyl disulfide plays a significant role in the field of tribology, particularly in the decomposition process of hydrocarbon oil on steel surfaces. Research by Lu et al. (2009) and Lu et al. (2007) demonstrated that this compound, when used as an additive, affects the rate of hydrocarbon desorption in tribochemical reactions. The presence of di-tert-dodecyl disulfide led to a significant decrease in the decomposition of hydrocarbon oil, revealing its potential as a lubricant additive that can prolong the life of mechanical components (Lu, Mori, Kubo, & Nanao, 2009); (Lu, Mori, Nanao, Kobayashi, & Minami, 2007).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, di-tert-dodecyl disulfide and its analogs have been studied for their roles in various chemical reactions. For example, the synthesis of di-tert-butyl disulfide, a related compound, has been explored through methods like microwave-assisted synthesis and catalytic asymmetric oxidation, demonstrating the diverse applications of disulfides in synthetic chemistry (Zhang, 2010); (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Environmental and Biological Implications

Disulfides, including di-tert-dodecyl disulfide, play important roles in biological systems as well. The study of disulfide bonds in proteins, for instance, has been a significant area of research. Techniques for visualizing disulfide bonding in proteins using electrophoresis have been developed, which is crucial for understanding protein structure and function (Allore & Barber, 1984).

Safety and Hazards

Di-tert-dodecyl disulfide may cause an allergic skin reaction . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash with plenty of water . If ingested or inhaled, medical advice should be sought immediately .

Mechanism of Action

Target of Action

Di-tert-dodecyl disulfide primarily targets thiol groups in proteins and enzymes. Thiol groups, often found in cysteine residues, play crucial roles in maintaining protein structure and function through the formation of disulfide bonds .

Mode of Action

Di-tert-dodecyl disulfide interacts with its targets through thiol-disulfide exchange reactions. This interaction involves the transfer of disulfide bonds between the compound and the thiol groups in proteins, leading to the formation of new disulfide bonds and the alteration of protein structure and function .

Biochemical Pathways

The compound affects redox pathways involving thiol-disulfide interconversion. These pathways are critical for maintaining cellular redox homeostasis and are involved in various cellular processes, including signal transduction, protein folding, and response to oxidative stress . The alteration of disulfide bonds can impact the activity of enzymes and structural proteins, leading to downstream effects on cellular functions.

Pharmacokinetics

Its metabolism may involve reduction to thiols and subsequent conjugation, while excretion pathways could include biliary and renal routes .

Result of Action

At the molecular level, the action of Di-tert-dodecyl disulfide results in the modification of protein thiol groups, leading to changes in protein conformation and activity. At the cellular level, this can affect processes such as enzyme activity, signal transduction, and cellular stress responses. The compound’s action can lead to altered cellular functions and potentially induce oxidative stress if redox balance is disrupted .

Action Environment

Environmental factors such as pH, temperature, and the presence of other redox-active compounds can influence the efficacy and stability of Di-tert-dodecyl disulfide. For instance, acidic or basic conditions can affect the reactivity of thiol groups, while high temperatures may enhance the rate of thiol-disulfide exchange reactions. Additionally, the presence of antioxidants or other reducing agents can modulate the compound’s activity by affecting the redox environment .

: Chemistry LibreTexts : ChemSpider

properties

IUPAC Name

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIWWJKWAMGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067313
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Disulfide, di-tert-dodecyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Di-tert-dodecyl disulfide

CAS RN

27458-90-8
Record name Disulfide, di-tert-dodecyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, di-tert-dodecyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-dodecyl disulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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